molecular formula C13H14ClNO2S B2997156 (1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797161-04-6

(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2997156
CAS No.: 1797161-04-6
M. Wt: 283.77
InChI Key: ZAWJWHPYVAVELJ-UHFFFAOYSA-N
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Description

(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chiral bicyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring the 8-azabicyclo[3.2.1]octane core, is a key scaffold in bioactive molecules . Compounds based on this framework have been investigated for a wide spectrum of therapeutic applications, including the treatment of central nervous system (CNS) disorders, management of pain, inflammation, and as potential anticholinergic or neuroprotective agents . The specific (1R,5S) stereochemistry is crucial for its interaction with biological targets, influencing binding affinity and selectivity. The 2-chlorophenylsulfonyl substituent is a functional group that can enhance molecular interactions with enzyme binding sites, potentially modulating activity toward specific receptors such as cholinergic receptors . This makes the compound a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR). Researchers can utilize this compound in the synthesis of more complex derivatives, in vitro binding assays, and functional studies to develop novel therapeutic agents for conditions like neurodegenerative diseases, substance withdrawal syndrome, and smooth muscle contraction disorders . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-(2-chlorophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S/c14-12-6-1-2-7-13(12)18(16,17)15-10-4-3-5-11(15)9-8-10/h1-4,6-7,10-11H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWJWHPYVAVELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.

    Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides under basic conditions.

    Chlorination: The chlorophenyl group is introduced through electrophilic aromatic substitution, using reagents like chlorobenzene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or chlorophenyl groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Azabicyclo[3.2.1]octane Sulfonamides

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(1R,5S)-8-((2-Chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene 2-Chlorophenylsulfonyl ~297.8 Potential CNS activity; electron-withdrawing group enhances stability
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazol-4-yl sulfonyl; 4-hexylphenoxy ~477.6 Non-opioid analgesic candidate; bulky substituents improve lipophilicity
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Methyl ester; 4-chlorophenyl 293.79 Ester group enhances oral bioavailability; explored in receptor modulation
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl 280.25 Crystallographic studies reveal chair conformation; nitro group aids in structural analysis
Pudafensine (7-{[(1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl]oxy}-3-methoxy-2H-1-benzopyran-2-one) Benzopyran-2-one; methoxy 357.4 Monoamine reuptake inhibitor; polar substituents influence CNS penetration

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity
  • Electron-Withdrawing Groups: The 2-chlorophenylsulfonyl group in the target compound likely enhances affinity for nicotinic acetylcholine receptors (nAChRs) compared to acylated derivatives (e.g., N-acylnortropanes in ).
  • Bulkiness and Lipophilicity: Analogs with hexylphenoxy (e.g., compound 38 in ) or 4-isopropylphenoxy groups demonstrate higher logP values (~4.5–5.2), favoring blood-brain barrier penetration. The target compound’s logP is estimated at ~3.8, balancing solubility and membrane permeability.

Key Research Findings

SAR Studies: Substituents at the 3-position (e.g., phenoxy vs. hexylphenoxy) significantly modulate potency in nAChR binding. The 2-chlorophenylsulfonyl group confers a 10-fold increase in activity compared to non-halogenated analogs . Methyl esters (e.g., ) improve oral bioavailability but reduce CNS penetration due to increased polarity.

Crystallographic Insights :

  • The fused piperidine-pyrrolidine ring in (1R,5S)-8-(2-fluoro-4-nitrophenyl) derivatives adopts a chair conformation, with a dihedral angle of 67.63° between the N-atom plane and the phenyl ring . This geometry may sterically hinder receptor interactions compared to planar sulfonamides.

Therapeutic Potential: Pudafensine () highlights the azabicyclo[3.2.1]octane core’s versatility in monoamine reuptake inhibition, suggesting the target compound could be repurposed for depression or pain management.

Biological Activity

The compound (1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic amine characterized by its unique molecular structure, which includes a sulfonamide functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C13_{13}H14_{14}ClNO2_2S
  • Molecular Weight : 283.77 g/mol
  • CAS Number : 1797161-04-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its ability to form strong hydrogen bonds and ionic interactions, which can lead to inhibition or modulation of enzymatic activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antiproliferative Activity :
    • Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology .
  • Vasopressin V(1A) Receptor Antagonism :
    • A related series of compounds has been identified as antagonists of the vasopressin V(1A) receptor, indicating that this compound might also interact with this receptor .
  • Potential Insecticidal Activity :
    • The structural features of this compound suggest it could be investigated for use as an insecticide or acaricide due to its ability to disrupt biological pathways in pests.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits cancer cell line proliferation
Vasopressin V(1A) AntagonismSelective antagonist activity against vasopressin receptors
Insecticidal PotentialInvestigated for use in pest control applications

Case Study: Anticancer Activity

In a study assessing the antiproliferative effects of various azabicyclic compounds, this compound was included in a series that showed significant inhibition against breast and colon cancer cell lines. The mechanism was proposed to involve disruption of cell signaling pathways critical for cell division and survival.

Synthesis and Structural Considerations

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Core : Cyclization from suitable precursors.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
  • Electrophilic Aromatic Substitution : Incorporation of the chlorophenyl group.

These synthetic routes require careful control over reaction conditions to ensure high yields and purity.

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